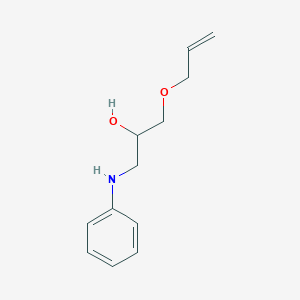
1-(PHENYLAMINO)-3-(PROP-2-EN-1-YLOXY)PROPAN-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(PHENYLAMINO)-3-(PROP-2-EN-1-YLOXY)PROPAN-2-OL is a chemical compound known for its unique structure and potential applications in various fields. This compound features an aniline group attached to a propanol backbone, with an allyl ether substituent. Its molecular formula is C12H17NO2, and it has a molecular weight of approximately 207.27 g/mol .
Méthodes De Préparation
The synthesis of 1-(PHENYLAMINO)-3-(PROP-2-EN-1-YLOXY)PROPAN-2-OL can be achieved through several routes. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine. This reaction is typically carried out in an aqueous medium, resulting in high yields of optically pure amino keto ethers . The reaction conditions include stirring the mixture at room temperature for 24 hours, followed by extraction and purification using column chromatography .
Analyse Des Réactions Chimiques
1-(PHENYLAMINO)-3-(PROP-2-EN-1-YLOXY)PROPAN-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, while the allyl ether group can undergo nucleophilic substitution.
Mannich Reaction: This compound can be involved in Mannich reactions, forming aminoalkylated products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(PHENYLAMINO)-3-(PROP-2-EN-1-YLOXY)PROPAN-2-OL has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(PHENYLAMINO)-3-(PROP-2-EN-1-YLOXY)PROPAN-2-OL involves its interaction with molecular targets and pathways. For instance, it can act as a β2-adrenergic receptor antagonist, inhibiting downstream signaling pathways activated by epinephrine. This inhibition affects processes such as adenylyl cyclase activation and intracellular cAMP levels .
Comparaison Avec Des Composés Similaires
1-(PHENYLAMINO)-3-(PROP-2-EN-1-YLOXY)PROPAN-2-OL can be compared with similar compounds such as:
1-(Benzyloxy)propan-2-one: Used in similar Mannich reactions.
3-[(Pent-2-yn-1-yl)oxy]aniline: Another compound used in enantioselective aminomethylation reactions.
2-(1-Methylethenyl)aniline: Known for its use in various organic synthesis reactions.
Propriétés
Numéro CAS |
78752-13-3 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
1-anilino-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C12H17NO2/c1-2-8-15-10-12(14)9-13-11-6-4-3-5-7-11/h2-7,12-14H,1,8-10H2 |
Clé InChI |
CJXSOYVNHRRWGH-UHFFFAOYSA-N |
SMILES |
C=CCOCC(CNC1=CC=CC=C1)O |
SMILES canonique |
C=CCOCC(CNC1=CC=CC=C1)O |
Key on ui other cas no. |
78752-13-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















